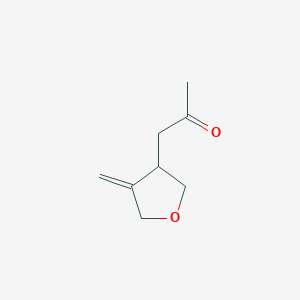

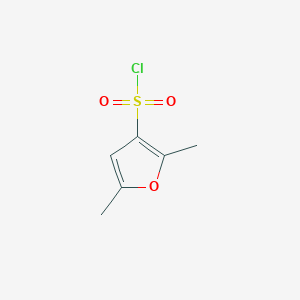

2,5-dimethylfuran-3-sulfonyl Chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonyl chloride derivatives involves the interaction of specific sulfonamide or sulfoxide groups with chlorosulfonic acid, leading to various sulfonyl chlorides. For instance, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride is achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized by X-ray crystallography, which provides detailed insights into their geometric configuration. For example, the study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed their crystalline structure, demonstrating the arrangement of molecular frameworks and hydrogen bonding patterns that influence their chemical behavior (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonyl chlorides, including 2,5-dimethylfuran-3-sulfonyl chloride, undergo various chemical reactions, such as sulfonylation, to produce a wide range of compounds. These reactions are pivotal in creating sulfonamide and sulfonyl derivatives, which have diverse applications in chemistry. The reactivity of sulfonyl chlorides towards nucleophiles, such as amines, allows for the synthesis of sulfonamides, which are essential in medicinal chemistry and other fields (Wang et al., 2021).

Aplicaciones Científicas De Investigación

1. Specific Scientific Field The application of “2,5-dimethylfuran-3-sulfonyl Chloride” is found in the field of biofuel production and fine chemical synthesis .

3. Detailed Description of the Methods of Application or Experimental Procedures The synthesis of 2,5-DMF from saccharides requires a multitude of active sites and often suffers from slow kinetics due to poor diffusion in most composite catalysts . A metal-acid functionalized 2D metal-organic framework (MOF; Pd/NUS-SO3H), as an ultrathin nanosheet of 3–4 nm with Lewis acid, Brønsted acid, and metal active sites, was prepared based on the diazo method for acid modification and subsequent metal loading .

Application 2: Electrophilic Aromatic Substitution

- Specific Scientific Field: Organic Chemistry .

- Comprehensive and Detailed Summary of the Application: “2,5-dimethylfuran-3-sulfonyl Chloride” is used in electrophilic aromatic substitution reactions . This procedure has an advantage over direct sulfonation in that sulfonyl chlorides usually are soluble in organic solvents and may be easily separated from the reaction mixture .

- Detailed Description of the Methods of Application or Experimental Procedures: The sulfonyl chloride is a more useful intermediate than the sulfonic acid, but can be converted to the acid by hydrolysis if desired .

- Thorough Summary of the Results or Outcomes Obtained: The use of sulfonyl chlorides in electrophilic aromatic substitution reactions provides a versatile method for the functionalization of aromatic compounds .

Application 3: Photocatalytic Oxidation

- Specific Scientific Field: Green Chemistry .

- Comprehensive and Detailed Summary of the Application: “2,5-dimethylfuran-3-sulfonyl Chloride” can be used in the photocatalytic oxidation of 5-hydroxymethylfurfural (HMF), an important furan platform compound .

- Detailed Description of the Methods of Application or Experimental Procedures: The photocatalytic oxidation process involves the use of solar energy, which is a sustainable, clean, cheap, and green energy source .

- Thorough Summary of the Results or Outcomes Obtained: The photocatalytic oxidation of HMF leads to the formation of 2,5-Diformylfuran (DFF), a new energy chemical that is currently attracting much attention .

Application 4: Continuous Flow Process for Biofuel Production

- Specific Scientific Field: Green Chemistry .

- Comprehensive and Detailed Summary of the Application: “2,5-dimethylfuran-3-sulfonyl Chloride” is used in a continuous flow process for the production of 2,5-dimethylfuran (DMF) from fructose using non-noble metal based heterogeneous catalysis . This process is important for the production of biofuel .

- Detailed Description of the Methods of Application or Experimental Procedures: The process involves the conversion of the abundant carbohydrate fructose into two biofuel molecules, namely 2,5-dimethylfuran (DMF) and ethyl levulinate (EL), in a simple cascade flow reactor . The two column flow reactor set-up enables the adjustment of temperatures and reaction times in such a way that the reactive intermediate hydroxymethylfurfural (5-HMF) is generated in optimal yields and converted into the stable DMF immediately .

- Thorough Summary of the Results or Outcomes Obtained: With an overall yield of 85% (38.5% of 2,5-dimethylfuran and 47% of ethyl levulinate), the main remainder is unconverted fructose .

Application 5: Synthesis of High Value-Added Fine Chemicals

- Specific Scientific Field: Organic Chemistry .

- Comprehensive and Detailed Summary of the Application: “2,5-dimethylfuran-3-sulfonyl Chloride” is used in the synthesis of various high value-added fine chemicals, such as p-xylene, linear ketone/alcohol, and pyrrole .

- Detailed Description of the Methods of Application or Experimental Procedures: The synthesis involves the conversion of saccharides (such as fructose, glucose, cellobiose, sucrose, and inulin) via a two-step method, which consists of acid-catalyzed hydrolysis, isomerization, and dehydration of saccharides to intermediate 5-hydroxymethylfurfural (5-HMF) and subsequent metal-catalyzed hydrodeoxygenation of 5-HMF into 2,5-DMF .

- Thorough Summary of the Results or Outcomes Obtained: The one-pot conversion of saccharides to 2,5-DMF without 5-HMF isolation is more desirable due to the greater energy integration and higher production efficiency .

Safety And Hazards

Propiedades

IUPAC Name |

2,5-dimethylfuran-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXAQZAVANAGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

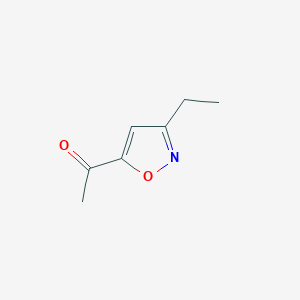

CC1=CC(=C(O1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383523 | |

| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethylfuran-3-sulfonyl Chloride | |

CAS RN |

166964-26-7 | |

| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylfuran-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)

![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)

![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)

![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)

![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)